molecular formula C15H12O4 B11309445 4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione

4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione

Cat. No.: B11309445
M. Wt: 256.25 g/mol
InChI Key: GVSNPPOUUHVFJS-UHFFFAOYSA-N
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Description

4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione is a heterocyclic compound that belongs to the pyranochromene family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione typically involves the reaction of 4-hydroxycoumarins with Baylis-Hillman adducts. The reaction conditions often include the use of electron-releasing or electron-withdrawing groups on the benzyl ring of the pyranochromene moiety . The reaction is carried out under controlled temperature and solvent conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrano moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted pyranochromenes. These products can have different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

4-ethyl-10-methylpyrano[3,2-g]chromene-2,6-dione

InChI

InChI=1S/C15H12O4/c1-3-9-6-13(17)19-15-8(2)14-11(7-10(9)15)12(16)4-5-18-14/h4-7H,3H2,1-2H3

InChI Key

GVSNPPOUUHVFJS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=C3C(=O)C=COC3=C2C

Origin of Product

United States

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